1'-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Overview
Description
The compound “1’-(2,4,5-trimethoxybenzyl)spiro[indene-1,4’-piperidine]” is a spiro compound, which is a class of organic compounds that have two rings sharing a single atom . The spiro[indene-1,4’-piperidine] part suggests that one of the rings is an indene (a fused benzene and cyclopentene ring) and the other is a piperidine (a six-membered ring with one nitrogen atom). The 1’-(2,4,5-trimethoxybenzyl) part suggests that there is a benzyl group (a benzene ring attached to a methylene group) substituted with methoxy groups at the 2, 4, and 5 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spiro ring system, possibly through a cyclization reaction . The trimethoxybenzyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spiro[indene-1,4’-piperidine] ring system, with the trimethoxybenzyl group attached. The presence of the oxygen atoms in the methoxy groups and the nitrogen atom in the piperidine ring would likely result in regions of polarity in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The methoxy groups might be susceptible to reactions such as demethylation, while the piperidine ring might undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and piperidine groups might make it more soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1'-[(2,4,5-trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-25-20-15-22(27-3)21(26-2)14-18(20)16-24-12-10-23(11-13-24)9-8-17-6-4-5-7-19(17)23/h4-9,14-15H,10-13,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPGSHSZVAUYET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC3(CC2)C=CC4=CC=CC=C34)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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